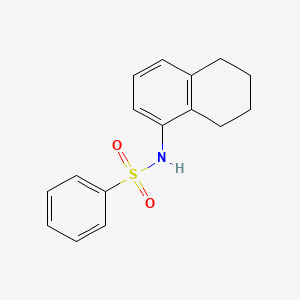
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine is a halogenated pyridine derivative with the molecular formula C₁₂H₇ClF₃NO₂. This compound is characterized by the presence of chlorine, fluorine, and methoxyphenoxy groups attached to a pyridine ring. It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine typically involves the reaction of 3-chloro-2,5,6-trifluoropyridine with 4-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF), and catalysts (e.g., palladium). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine and its derivatives involves interactions with specific molecular targets. For instance, in agrochemical applications, the compound may inhibit essential enzymes in pests, leading to their death. In pharmaceutical applications, the compound’s derivatives may interact with specific proteins or receptors, modulating biological pathways to exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine can be compared with other halogenated pyridine derivatives, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
2-chloro-4-(trifluoromethyl)pyridine: Utilized in the synthesis of various organic compounds.
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Acts as a reactant in the synthesis of hybrid molecules for potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c1-18-6-2-4-7(5-3-6)19-10-8(13)11(15)17-12(16)9(10)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBTJCHZCLGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=NC(=C2Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
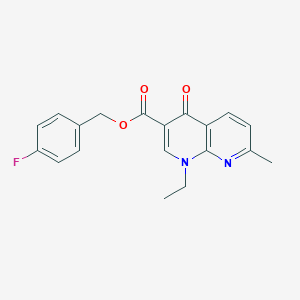
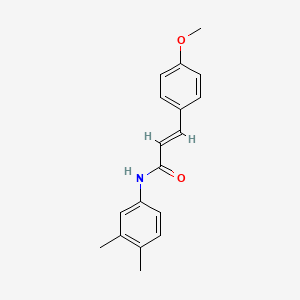
![1-(4-Fluorophenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]thiourea](/img/structure/B5852413.png)


![2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)
![3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one](/img/structure/B5852443.png)
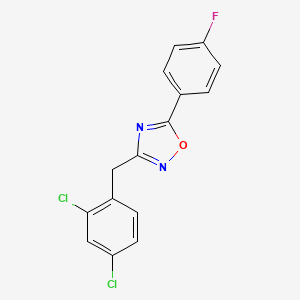
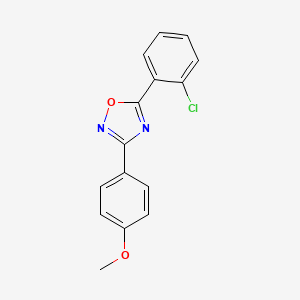
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)
![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)
